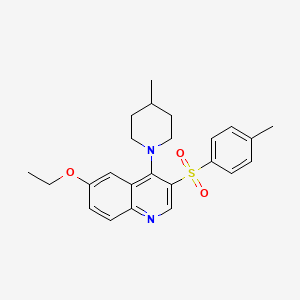

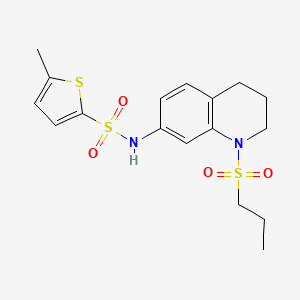

6-Ethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

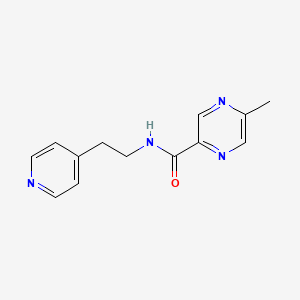

“6-Ethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline” is a complex organic compound that belongs to the class of quinolines. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. In this case, the quinoline has various functional groups attached to it, including an ethoxy group, a methylpiperidinyl group, and a tosyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline core, followed by the addition of the various functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoline core provides a rigid, planar structure, while the functional groups may add steric bulk and influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ethoxy group might be susceptible to reactions with acids or bases, and the tosyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications

Antioxidant Properties and Applications

Ethoxyquin is primarily recognized for its antioxidant capabilities, protecting against lipid peroxidation in animal feed. Its use helps in preserving feed quality but has limitations regarding human food applications, except in certain spices. Research indicates ethoxyquin's potential for oxidative stress mitigation, suggesting similar investigational paths for 6-Ethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline in fields requiring antioxidative properties (Blaszczyk et al., 2013).

Toxicological Assessments

Studies have explored ethoxyquin's cytotoxic and genotoxic effects, focusing on its pro-oxidant activity and potential to cause DNA damage and chromosome aberrations. Such research highlights the importance of understanding the biological impacts of antioxidants and their safe concentrations, pointing toward similar toxicological assessments for related compounds (Blaszczyk & Skolimowski, 2015).

Mechanisms of Action and Biological Effects

Ethoxyquin's effects on enzyme activities and mitochondrial function have been subjects of investigation. It inhibits certain renal ATPases and affects metabolic pathways in rat cells, offering a pathway to study the biochemical and cellular mechanisms of similar compounds and their potential therapeutic or adverse effects (Reyes et al., 1995).

Sensor and Detection Applications

Research on quinoline-based isomers, including their fluorescence sensing properties for metal ions, opens avenues for the use of quinoline derivatives in chemical sensing and detection technologies. This suggests potential applications for 6-Ethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline in developing sensors or probes for environmental or biological analyses (Hazra et al., 2018).

Safety and Hazards

Future Directions

The study and development of new quinoline derivatives is a active area of research, particularly in the field of medicinal chemistry. Future work on this compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties .

properties

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-29-19-7-10-22-21(15-19)24(26-13-11-18(3)12-14-26)23(16-25-22)30(27,28)20-8-5-17(2)6-9-20/h5-10,15-16,18H,4,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHIWZZHNVAHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

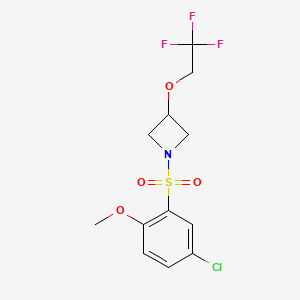

![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)

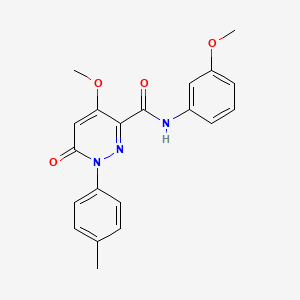

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)

![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)

![1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine](/img/structure/B2841908.png)

![2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841912.png)